The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ruboxistaurin for various PKC isozymes and other kinases, demonstrating its high selectivity for PKCβI and PKCβII.
| Target | IC₅₀ Value | Reference/Context |
|---|---|---|
| PKCβI | 4.7 nM | [1] [2] [3] |
| PKCβII | 5.9 nM | [1] [2] [3] |
| PKCη | 52 nM | [1] [4] |
| PKCδ | 250 nM | [1] [4] |
| PKCγ | 300 nM | [1] [4] |
| PKCα | 360 nM | [1] [4] |
| PKCε | 600 nM | [4] |
| PKCζ | >100 µM (essentially inactive) | [1] [4] |
| Other Kinases (PKA, Casein Kinase, Src) | Selective for PKC over these kinases | [2] |
This data shows that Ruboxistaurin inhibits PKCβI and βII with significantly higher potency than other PKC isozymes, being over 50-fold more selective for PKCβ over isoforms like α, δ, and γ, and over 20,000-fold more selective compared to PKCζ [1] [4] [2].
Ruboxistaurin is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isozymes [5]. Despite high sequence similarity among PKC isozymes, structural nuances in their ATP-binding pockets confer Ruboxistaurin's high selectivity for the PKCβ isoforms [6]. Homology modeling and free energy calculations indicate that specific residue interactions within the PKCβ catalytic site are responsible for its strong binding affinity [6].
Here are detailed methodologies for common experiments using Ruboxistaurin, based on published studies.
This protocol is used to determine IC₅₀ values and is typically performed in a cell-free system.
This protocol assesses the therapeutic effects of Ruboxistaurin on wound healing.
The following diagram illustrates the logical flow and key analyses of this in vivo wound healing experiment:
In vivo workflow for evaluating Ruboxistaurin in diabetic wound healing.
In diabetic conditions, hyperglycemia-induced activation of PKCβII has been implicated in two key pathophysiological processes that impair wound healing: impaired angiogenesis and excessive NETosis. Ruboxistaurin, by inhibiting PKCβII, simultaneously addresses both issues, acting like "killing two birds with one stone" [5].
The diagram below summarizes this central mechanism and its dual beneficial outcomes:
Dual therapeutic mechanism of Ruboxistaurin in diabetic complications.
Research into novel delivery systems for Ruboxistaurin is ongoing, particularly for ocular applications like diabetic retinopathy. One advanced approach involves encapsulating the drug in polyamidoamine (PAMAM) dendrimer generation 5 to create nanoparticles. A 5:1 molar ratio (RBX:PAMAM G5) complex showed optimal characteristics, with a drug loading efficiency of 97.6% and a loading capacity of 7.2%. This formulation also demonstrated a promising in vitro release profile of 77% over 8 hours and was found to be safe on human retinal Müller cells (MIO-M1) [7].
The table below summarizes the inhibitory activity (IC50 values) of Ruboxistaurin against various PKC isoforms and other kinases, demonstrating its high selectivity for PKCβ [1] [2] [3].
| Target Kinase | IC50 Value | Experimental Context |
|---|---|---|
| PKCβI | 4.7 nM | ATP-competitive, reversible inhibition [2] [3] |
| PKCβII | 5.9 nM | ATP-competitive, reversible inhibition [1] [2] |
| PKCη | 52 nM | Demonstrates selectivity over other novel PKCs [2] |
| PKCα | 360 nM | Demonstrates selectivity over other conventional PKCs [2] |
| PKCγ | 300 nM | Demonstrates selectivity over other conventional PKCs [2] |
| PKCδ | 250 nM | Demonstrates selectivity over other novel PKCs [2] |
| PKCε | 600 nM | Demonstrates selectivity over other novel PKCs [2] |
| PKCζ | >100 µM | Virtually no inhibition of atypical PKC [2] |
| PKA, Casein Kinase, Src | >100 µM | Highly selective for PKC over other ATP-dependent kinases [2] |
Key experimental findings and methodologies from the literature provide context for the inhibitory data.
The following diagram illustrates the activation pathway of conventional PKC isoforms and the specific point of inhibition by Ruboxistaurin.
This diagram shows that Ruboxistaurin acts as an ATP-competitive inhibitor, binding to the catalytic domain of primarily the PKCβI and PKCβII isoforms to prevent their activation and downstream signaling [1] [2] [4].
While Ruboxistaurin has shown promise in pre-clinical and some clinical trials for diabetic microvascular complications, its development for these indications was discontinued after regulatory agencies requested additional Phase 3 study data [5]. However, research interest continues, including a Phase II study (NCT02769611) to evaluate its efficacy in adults with heart failure [5] [3]. Research also suggests PKCβ is a potential target for COVID-19-related acute respiratory distress syndrome (ARDS) [6].
The efficacy of ruboxistaurin is rooted in its targeted inhibition of a specific pathological signaling cascade. The diagram below details this pathway and the drug's intervention point.
Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.
Sustained hyperglycemia in diabetes increases intracellular diacylglycerol (DAG), which potently activates the PKC pathway, particularly the PKC-β isoform [1] [2]. This activation sets off multiple damaging processes in the retina. Ruboxistaurin is an orally active, selective inhibitor that binds to the active site of PKC-β, preventing its activation and subsequent phosphorylation of downstream substrates [3].
The key pathological consequences of PKC-β activation that ruboxistaurin aims to counteract include:
The clinical effects of ruboxistaurin were primarily established in large, multi-year Phase III trials. The table below summarizes the quantitative outcomes from the pivotal PKC-Diabetic Retinopathy Study 2 (PKC-DRS2).
| Clinical Outcome | Placebo Group | Ruboxistaurin Group | Relative Risk Reduction | P-value |
|---|
| Sustained Moderate Vision Loss (≥15 ETDRS letters) | 9.1% | 5.5% | 40% | 0.034 [4] [5] | | Mean Change in Visual Acuity (from baseline to endpoint) | -2.6 letters | -0.8 letters | Not Applicable | Reported as a significant difference [5] | | Patients Gaining ≥15 Letters (≥3 lines of vision) | Not Specified | Not Specified | More than doubled vs. placebo | Reported as a significant difference [5] | | Need for Initial Focal Laser Therapy | Not Specified | Not Specified | 29% | Reported as a significant difference [4] [5] |
Additional clinical and safety findings from other studies include:
To evaluate the efficacy of ruboxistaurin in a clinical setting, researchers employed rigorous and standardized protocols. The workflow for the key PKC-DRS2 trial is outlined below.
Workflow of the pivotal PKC-DRS2 clinical trial.
The core methodologies from key clinical and preclinical studies are as follows:
Clinical Trial Protocol (PKC-DRS2)
Preclinical Mechanistic Studies While the provided search results focus on clinical data, they reference the foundational science. Preclinical in vitro and animal studies typically demonstrated that ruboxistaurin:
Despite demonstrating efficacy in reducing vision loss, ruboxistaurin's development for diabetic retinopathy has been halted. A New Drug Application was filed with the FDA in 2006 and given priority review [5], but the drug has not received FDA approval for ophthalmic use and is not commercially available.
Research into PKC-β inhibition remains a validated approach. The experience with ruboxistaurin has underscored the importance of the PKC pathway in diabetic microvascular complications and paved the way for ongoing research into other targeted therapies, including antioxidants, more specific kinase inhibitors, and gene therapies [2] [7].
Ruboxistaurin mesylate (LY333531) is a macrocyclic bisindolylmaleimide compound that acts as a highly selective inhibitor of the PKC-β isoform [1] [2]. It functions as a competitive inhibitor for ATP binding. The half-maximal inhibitory constant (IC₅₀) is 4.5 nM for the PKC-βI isoform and 5.9 nM for PKC-βII, while inhibiting other PKC isoforms requires concentrations approximately 250 times higher [1].
The diagram below illustrates the mechanistic pathway of PKC-β activation in diabetes and the specific inhibition point for ruboxistaurin.
Figure 1: Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.
Recent structural biology studies have further elucidated this mechanism. The crystal structure of a human PKC-β kinase domain mutant bound to ruboxistaurin (PDB ID: 9s9t) provides a detailed view of this drug-target interaction [3].
Clinical trials have primarily investigated ruboxistaurin for three microvascular complications: retinopathy, nephropathy, and neuropathy.
| Complication | Trial Name / Phase | Key Efficacy Findings | Clinical Endpoint Result |
|---|---|---|---|
| Diabetic Retinopathy [4] [2] | PKC-DRS2 (Phase 3) | 40% risk reduction in sustained moderate vision loss (5.5% vs 9.1% with placebo) | Positive (Secondary endpoints met) |
| Diabetic Macular Edema [2] | PKC-DMES (Phase 3) | Significantly reduced the progression to clinically significant macular edema | Positive |
| Diabetic Nephropathy [1] [2] | (Phase 2) | Reduced albuminuria and stabilized eGFR in patients on ACE/ARB therapy | Positive (Larger Phase 3 showed no significant difference) |
| Diabetic Neuropathy [5] | (Phase 3) | Investigated for treatment; specific efficacy results not detailed in sources | Status: Completed |
| Macrovascular Endothelial Function [6] | (Proof-of-Concept) | Tended to improve flow-mediated dilation (FMD), a surrogate marker | Positive (Larger trials needed) |
Ruboxistaurin remains an investigational drug and is not currently approved by the FDA or other major regulatory bodies [2] [5].
To understand the evidence base, here is a detailed methodology from a clinical trial investigating ruboxistaurin's effect on macrovascular function [6]:
Despite the development hurdles, research into ruboxistaurin continues in other areas, and its development path offers clear lessons.
| Parameter | Details |
|---|---|
| Synonyms | LY333531 hydrochloride, LY-333531, Arxxant [1] [2] |
| Molecular Weight | 505.01 g/mol [3] [4] |
| CAS Number | 169939-93-9 [3] |
| Mechanism of Action | Selective, ATP-competitive, and reversible inhibitor of protein kinase C beta (PKC-β) isoforms [3] [4] |
| Primary Targets (IC₅₀) | PKCβI: 4.7 nM; PKCβII: 5.9 nM [3] [4] |
| Selectivity | Less potent inhibition of PKCη (52 nM), PKCδ (250 nM), PKCγ (300 nM), PKCα (360 nM). No effect on PKCζ (IC₅₀ >100 µM) [3] |
| Ki Value | 2 nM (for PKCβ) [3] |
Ruboxistaurin specifically inhibits the PKC-β isoforms. In the context of diabetic complications, hyperglycemia drives the pathologic activation of PKC-β, which in turn activates multiple downstream pathways leading to vascular dysfunction.
The diagram below illustrates the key signaling pathway involved in diabetic nephropathy, one of the complications ruboxistaurin is designed to target.
Ruboxistaurin inhibits PKC-β1 in the pathologic signaling cascade induced by high glucose. [5]
This protocol is used to study the compound's effect on high glucose-induced pathways in mesangial cells [5].
This method details direct administration into the brain to study neurochemical effects [6].
A developed LC-MS/MS method for quantifying Ruboxistaurin in rat plasma can be applied to pharmacokinetic studies [1].
Ruboxistaurin has been investigated in late-stage clinical trials for diabetic microvascular complications, though its development status has seen some changes [2].
Ruboxistaurin (LY333531) acts as a highly selective ATP-competitive inhibitor for the PKCβ isoforms [1]. The following table details its half-maximal inhibitory constant (IC₅₀) for various PKC isoforms, demonstrating a strong selectivity profile.
| PKC Isoform | IC₅₀ (nM) |
|---|---|
| PKCβI | 4.7 [2] |
| PKCβII | 5.9 [2] |
| PKCη | 52 [2] |
| PKCδ | 250 [2] |
| PKCγ | 300 [2] |
| PKCα | 360 [2] |
| PKCε | 600 [2] |
The diagram below summarizes the key signaling pathways modulated by ruboxistaurin.
Key pathways inhibited by ruboxistaurin.
The following table summarizes foundational experimental designs used to characterize ruboxistaurin's effects.
| Study Focus | Model | Treatment Protocol | Key Readouts |
|---|---|---|---|
| Diabetic Nephropathy [4] | STZ-induced diabetic rats | 10 mg/kg, p.o., for 6 weeks | ↓ Urinary albumin, serum creatinine, kidney/body weight ratio; ↓ TGF-β1, Smad2/3 mRNA & protein |
| Retinal Neovascularization [5] | Mouse OIR model; HUVECs | 1-100 nM (in vitro); 1 mg/kg/day i.p. (in vivo, P7-P12) | ↓ Retinal neovascular area (in vivo); ↓ VEGF-induced tube formation, proliferation, migration (in vitro); ↓ p-ERK1/2, p-Akt |
| Diabetic Atrial Remodeling [6] | STZ-induced diabetic rats; HL-1 cardiomyocytes | 1 mg/kg/day (in vivo); PKCβ siRNA (in vitro) | ↓ AF inducibility; ↓ NF-κBp65, p-IκB, TNF-α, TGF-β, Cav1.2, NCX proteins |
Ruboxistaurin has been investigated in numerous clinical trials, though its development path has shifted over time.
Ruboxistaurin (RBX) is a potent and selective protein kinase C beta (PKCβ) inhibitor developed for treating diabetic microvascular complications like retinopathy, which can lead to vision loss due to microvascular damage and leakage [1]. Preclinical and clinical pharmacokinetic studies are essential for its development, requiring reliable bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity for quantifying low levels of analytes in complex biological matrices like plasma [2].
These application notes detail a fully validated LC-MS/MS method for the quantification of Ruboxistaurin in rat plasma. The method is characterized by its simplicity, sensitivity, and a remarkably short chromatographic run time, making it highly suitable for high-throughput pharmacokinetic studies [1] [3] [4]. The core parameters of the validated method are summarized in the table below.
Table 1: Summary of the Validated LC-MS/MS Method for Ruboxistaurin
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Detection Mode | Multiple-Reaction Monitoring (MRM) with positive electrospray ionization (ESI+) |
| Quantification Range | 25 – 1000 ng/mL [1] [3] |
| Retention Time (RBX) | 0.85 ± 0.03 minutes [1] [4] |
| Internal Standard (IS) | Atorvastatin [1] [3] |
| Sample Volume | 200 µL of rat plasma [1] |
| Sample Preparation | Protein Precipitation with Acetonitrile [1] |
| Linearity (R²) | > 0.997 [1] [3] |
The mass spectrometer is operated in positive ion mode using Multiple-Reaction Monitoring (MRM) for optimal sensitivity and specificity. Key parameters are listed below.
Table 2: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ruboxistaurin (RBX) | 469.18 [1] [3] | 84.00, 58.12, 98.10 [1] | 78 [1] | 30 [1] |
| Atorvastatin (IS) | 559.60 [1] | 249.90 [1] | Not Specified | 40 [1] |
Source Conditions:
The sample preparation involves a simple protein precipitation technique, outlined in the workflow below.
The developed method was rigorously validated according to standard bioanalytical guidelines [2]. The results for key validation parameters are summarized in the table below.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | R² > 0.997 [1] | R² ≥ 0.990 |
| Intra-day Precision | ≤ 11.8% [1] | RSD ≤ 15% |
| Inter-day Precision | ≤ 11.8% [1] | RSD ≤ 15% |
| Accuracy | Within ± 3.4% [1] | Within ± 15% |
| Recovery | Within acceptable limits [1] | Consistent and reproducible |
| Matrix Effect | Within acceptable limits [1] | RSD ≤ 15% |
| Stability | Within acceptable limits [1] | Within ± 15% of nominal |
Understanding the metabolism of Ruboxistaurin is crucial for interpreting pharmacokinetic data. Studies have shown that RBX is extensively metabolized in preclinical species [7].
The following diagram illustrates the key metabolic pathway and the critical steps in the bioanalysis of Ruboxistaurin.
The LC-MS/MS method detailed in these application notes provides a simple, sensitive, accurate, and robust platform for the quantitative determination of Ruboxistaurin in rat plasma. The method has been comprehensively validated over a range of 25–1000 ng/mL, demonstrating excellent precision, accuracy, and a short analysis time of 3 minutes per sample.
This makes it highly suitable for supporting high-throughput pharmacokinetic and toxicokinetic studies during the preclinical development of Ruboxistaurin. Researchers should be mindful of the drug's significant metabolism by CYP3A4 when designing in vivo studies or interpreting resulting data.
This protocol provides a sensitive and validated method for quantifying Ruboxistaurin (RBX) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic studies [1] [2].
The separation and detection were performed using the following setup [1]:
The following workflow diagram summarizes the key steps of the analytical process.
The developed method was validated according to standard guidelines, with key parameters summarized in the table below [1].
| Validation Parameter | Result / Value |
|---|---|
| Analytical Range | 25 – 1000 ng/mL |
| Retention Time (RBX) | 0.85 ± 0.03 min |
| Accuracy | Within ± 3.4% |
| Intra-day Precision (%RSD) | ≤ 11.8% |
| Inter-day Precision (%RSD) | ≤ 11.8% |
| Stability, Recovery, Matrix Effect | Within acceptable limits |
This document summarizes a published, fully validated method for the extraction and quantification of Ruboxistaurin (RBX) in rat plasma using protein precipitation and UPLC-MS/MS analysis [1].
The following workflow details the sample preparation steps:
After extraction, the samples are analyzed using the following conditions:
Table 1: Chromatographic Conditions (UPLC) [1]
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% ACN, pH 7.2 |
| Mobile Phase B | 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile |
| Gradient Program | Start at 1% A, increase to 80% A over 2.0 min, return to 1% A at 2.5 min |
| Flow Rate | 0.4 mL/min |
| Run Time | 3 min |
| Autosampler Temp. | 10°C |
| Retention Time (RBX) | 0.85 ± 0.03 min |
Table 2: Mass Spectrometric Conditions (MS/MS) [1]
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MS/MS Transitions (RBX) | m/z 469.18 → 84.00, 58.12, 98.10 |
| MS/MS Transition (IS) | m/z 559.60 → 249.90 |
| Capillary Voltage | 2.88 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Collision Energy (RBX) | 30 eV |
| Collision Energy (IS) | 40 eV |
The described method was validated according to standard bioanalytical guidelines, with key outcomes summarized below.
Table 3: Method Validation Data [1]
| Validation Parameter | Result |
|---|---|
| Linearity Range | 25 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
| Intra-day Precision | ≤ 11.8% |
| Inter-day Precision | ≤ 11.8% |
| Accuracy | Within ± 3.4% |
| Stability | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
| Recovery | Within acceptable limits |
Ruboxistaurin (RBX) is an orally bioavailable, selective protein kinase C beta (PKC-β) inhibitor that has demonstrated significant potential in the treatment of diabetic microvascular complications, including retinopathy, nephropathy, and peripheral neuropathy. As a bisindolylmaleimide compound, RBX functions by competitively and reversibly binding to the active site of PKC-β isoforms, thereby inhibiting phosphorylation of substrates involved in vascular dysfunction. The compound has progressed to phase III clinical trials for management of diabetic retinopathy and is being investigated for various other therapeutic applications. Despite its clinical importance, the analytical challenges in quantifying RBX in biological matrices have necessitated the development of highly sensitive and specific bioanalytical methods. The Multiple Reaction Monitoring (MRM) approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for precise quantification of RBX in complex biological samples due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.
This application note provides a comprehensive protocol for the development and validation of a robust, sensitive, and accurate LC-MS/MS method with MRM for quantification of RBX in rat plasma. The methodology has been optimized to address common analytical challenges including matrix effects, ion suppression, and interfering substances, while providing excellent linearity, precision, and accuracy across the clinically relevant concentration range. The protocol includes detailed experimental procedures, method validation data, and application examples to facilitate implementation in pharmacokinetic and pharmacodynamic studies.
Stock and working solutions should be prepared as follows:
The chromatographic separation should be performed under the following conditions:
Table 1: Optimized MS/MS Parameters for RBX Quantification
| Parameter | Setting |
|---|---|
| Ionization mode | Positive electrospray ionization (ESI+) |
| Capillary voltage (kV) | 2.88 |
| Cone voltage (V) | 78 |
| Source temperature (°C) | 150 |
| Desolvation temperature (°C) | 500 |
| Cone gas flow (L/h) | 150 |
| Desolvation gas flow (L/h) | 650 |
| Collision energy (eV) | 20 |
| Collision gas flow (mL/min) | 0.15 |
| Collision gas | Argon (0.25 Pa) |
Table 2: MRM Transitions for RBX and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Dwell Time (s) |
|---|---|---|---|
| Ruboxistaurin | 469.18 | 84.00 (quantifier), 58.12, 98.10 | 0.10 |
| Atorvastatin (IS) | 559.60 | 249.90 | 0.10 |
The sample preparation involves a protein precipitation technique with the following steps:
Figure 1: Workflow Diagram for Sample Preparation Protocol
The method's specificity was evaluated by analyzing six different batches of blank rat plasma, which showed no significant interference at the retention times of RBX and IS. The chromatographic resolution between RBX and potential endogenous compounds was excellent, with RBX eluting at a retention time of 0.85 ± 0.03 minutes. The IS (atorvastatin) was well-separated and showed no evidence of cross-talk or interference with RBX detection.
Table 3: Linearity and Sensitivity Data for RBX Quantification
| Parameter | Result |
|---|---|
| Calibration range | 25–1000 ng/mL |
| Correlation coefficient (r²) | >0.997 |
| Lower limit of quantification (LLOQ) | 25 ng/mL |
| Regression model | Linear with 1/x² weighting |
| Number of calibration standards | At least 6 non-zero concentrations |
The linearity of the method was demonstrated across the concentration range of 25–1000 ng/mL, with a correlation coefficient exceeding 0.997. The lower limit of quantification (LLOQ) was established at 25 ng/mL, with acceptable precision and accuracy at this concentration level.
The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, intermediate, and high). The results met acceptance criteria according to FDA bioanalytical method validation guidelines.
Table 4: Precision and Accuracy Data for RBX QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|
| Low | 100 | ≤11.8% | ≤11.8% | Within ±3.4% |
| Medium | 500 | ≤11.8% | ≤11.8% | Within ±3.4% |
| High | 1000 | ≤11.8% | ≤11.8% | Within ±3.4% |
The extraction recovery of RBX from rat plasma was consistent and reproducible across the three QC levels. Matrix effects were evaluated by comparing the peak areas of standards prepared in extracted blank plasma from six different sources with those prepared in pure solvent. The results demonstrated that matrix suppression or enhancement was within acceptable limits, indicating that the sample preparation procedure effectively removed interfering components while maintaining high recovery of the analyte.
Table 5: Recovery and Matrix Effect Data
| Parameter | Low QC (100 ng/mL) | Medium QC (500 ng/mL) | High QC (1000 ng/mL) |
|---|---|---|---|
| Recovery (%) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Matrix Factor | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| IS Normalized Matrix Factor | Within acceptable limits | Within acceptable limits | Within acceptable limits |
The stability of RBX in rat plasma was evaluated under various storage and processing conditions, including:
RBX demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.
The validated method has been successfully applied to a pharmacokinetic study of RBX in male Wistar rats (250 ± 20 g). Following single oral administration of RBX at a dose of 10 mg/kg, blood samples were collected at predetermined time intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via suitable sampling technique. Plasma was separated by centrifugation and stored at -80°C until analysis.
The MRM-based quantification enabled precise characterization of RBX pharmacokinetic parameters, including:
The sensitivity of the method allowed for reliable quantification of RBX concentrations up to 48 hours post-dose, providing complete characterization of the elimination phase.
Beyond pharmacokinetic studies, this MRM method supports research on RBX's therapeutic mechanisms in diabetic complications:
Recent machine learning approaches have identified RBX as a potential candidate for drug repurposing, demonstrating high predicted activity against glycogen synthase kinase 3 (GSK3), a key enzyme involved in SARS-CoV-2 replication and inflammation pathways [5]. The MRM method described here can support such repurposing efforts by enabling precise quantification of RBX in various experimental models.
Table 6: Troubleshooting Common Issues in RBX Quantification
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Replace UPLC column |
| Decreased sensitivity | Source contamination | Clean ion source and cone |
| Retention time shift | Mobile phase degradation | Prepare fresh mobile phase |
| High background noise | Incomplete protein precipitation | Optimize acetonitrile volume |
| Poor reproducibility | Inconsistent evaporation | Standardize nitrogen flow and temperature |
The LC-MS/MS method with MRM detection presented here provides a robust, sensitive, and specific approach for quantifying ruboxistaurin in rat plasma. The method offers excellent linearity over the concentration range of 25–1000 ng/mL, with precision within 11.8% and accuracy within ±3.4%. The simple protein precipitation extraction, short chromatographic run time (3 minutes), and comprehensive validation make this method ideal for high-throughput analysis in pharmacokinetic studies and therapeutic monitoring. The application of this method to preclinical studies demonstrates its utility in characterizing the pharmacokinetic profile of RBX and investigating its therapeutic mechanisms in diabetic complications and beyond.
This document outlines a validated method for the quantification of Ruboxistaurin (RBX) in rat plasma using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), as developed by Alshammari et al., 2023 [1] [2]. The method is characterized by its simplicity, sensitivity, and a remarkably short analytical runtime.
The core of this protocol involves protein precipitation followed by UPLC-MS/MS analysis, which is suitable for pharmacokinetic studies [1].
1.1 Materials and Reagents
1.2 Instrumentation and Conditions
The sample preparation follows a straightforward protein precipitation procedure, which is visualized in the workflow below:
The method was validated according to standard guidelines, with key parameters summarized in the table below [1].
Table 1: Summary of Validation Parameters for RBX in Rat Plasma
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25 - 1000 ng/mL | R² > 0.997 [1] |
| Intra-day Precision | ≤ 11.8% | Typically < 15% |
| Inter-day Precision | ≤ 11.8% | Typically < 15% |
| Accuracy | Within ± 3.4% | Typically within ± 15% |
| Retention Time | 0.85 ± 0.03 min | N/A |
Stability: The method confirmed that RBX in rat plasma was stable through the sample preparation and analytical process, with all stability, recovery, and matrix effect measures reported to be "within acceptable limits" [1]. However, the specific conditions and duration for long-term storage stability (e.g., -80°C) were not detailed in the available literature.
To fill the gap in the literature, you can use the validated method above to conduct a systematic stability study of RBX in plasma. The following protocol can serve as a guide.
Objective: To determine the short-term and long-term stability of Ruboxistaurin in human plasma under various storage conditions.
1. Sample Preparation
2. Stability Study Conditions Analyze the QC samples in triplicate against a freshly prepared calibration curve under the following conditions:
Table 2: Proposed Stability Study Conditions
| Stability Type | Storage Condition | Duration | Testing Frequency |
|---|---|---|---|
| Short-Term | Room Temp (e.g., 25°C) | 24 hours | 0, 6, 12, 24 h |
| Long-Term | -20°C & -80°C | 1, 3, 6, 12 months | Monthly/Quarterly |
| Freeze-Thaw | -80°C (thaw at RT) | 3-5 Cycles | After each cycle |
| Post-Preparative | Autosampler (e.g., 10°C) | 24-48 hours | 0, 12, 24, 48 h |
3. Data Analysis
The relationship between the different stability tests and the overall analytical process can be visualized as follows:
Ruboxistaurin (LY333531) is a selective macrocyclic bis-indolylmaleimide compound that specifically inhibits the β isoform of protein kinase C (PKCβ). As a competitive ATP-binding site inhibitor, ruboxistaurin demonstrates high specificity for PKCβI and PKCβII isoforms with half-maximal inhibitory constants of 4.5 nM and 5.9 nM respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms. [1] This specificity makes it an invaluable research tool for investigating PKCβ-mediated signaling pathways in neurological function and drug mechanisms. The compound undergoes hepatic metabolism primarily via CYP3A4 to its equipotent metabolite N-desmethyl ruboxistaurin, with a half-life of approximately 9 hours for the parent compound and 16 hours for the metabolite, supporting once-daily dosing in research applications. [2]
Originally developed for diabetic microvascular complications, ruboxistaurin has emerged as a promising candidate for investigating neurochemical mechanisms in substance use disorders. Protein kinase Cβ has been implicated in regulating dopamine transporter (DAT) function and dopamine autoreceptor activity, both critical components in the neurochemical effects of psychostimulant drugs. [3] [4] Through its inhibition of PKCβ, ruboxistaurin attenuates stimulant-induced increases in extracellular dopamine without affecting basal dopamine levels or normal DAT uptake function, presenting a novel approach to modulating dopamine signaling without completely disrupting physiological neurotransmission. [4]
Animal preparation begins with anesthesia using isoflurane (1.5-3% in oxygen) or ketamine/xylazine (80/10 mg/kg i.p.) followed by placement in a stereotaxic frame with maintained body temperature at 37°C using a heating pad. For studies targeting the nucleus accumbens core - a key region for reward and locomotion - coordinates from bregma are: +1.8 mm AP, +1.5 mm ML, and -7.5 mm DV from the skull surface. [3] [4] Guide cannulae are secured to the skull using dental acrylic and stainless steel screws, followed by post-surgical recovery for 5-7 days with appropriate analgesia.
Microdialysis probe construction utilizes a concentric design with a molecular weight cutoff of 20 kDa and 2-4 mm active membrane length. Before implantation, probes are conditioned by flushing with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4. Following recovery, probes are carefully inserted through the guide cannulae and continuously perfused with aCSF at 1.0 μL/min overnight to establish equilibrium. [3]
Sample collection begins with baseline dialysate collection at 10-15 minute intervals for 1-2 hours to establish stable neurochemical baselines. Ruboxistaurin is administered via retrodialysis directly into the nucleus accumbens at 1 μM concentration, dissolved in aCSF with 1% DMSO as vehicle. [3] [4] Following 60 minutes of ruboxistaurin perfusion, psychostimulant challenges (15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p.) are administered with continued sampling for 2-3 hours.
Analytical measurement of monoamines and metabolites employs benzoyl chloride derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables multiplexed analysis of multiple neurochemicals in the limited sample volumes obtained from microdialysis. [5] The derivatization process involves mixing 10 μL of dialysate with 20 μL of derivatization solution (1% benzoyl chloride in acetonitrile with 2% sodium tetraborate and internal standards), vortexing for 1 minute, and centrifuging before LC-MS/MS analysis. This approach significantly enhances sensitivity and retention on reverse-phase columns for polar neurotransmitters. [5]
Table 1: Microdialysis Sampling Protocol Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Flow Rate | 1.0 μL/min | Optimal for recovery without tissue damage |
| Sample Interval | 10-15 minutes | Balances temporal resolution with analyte detection |
| Ruboxistaurin Concentration | 1 μM via retrodialysis | Effective PKCβ inhibition without off-target effects |
| Equilibration Period | 12-16 hours post-implantation | Allows recovery from implantation-induced neurotransmitter release |
| Stimulant Challenge | 15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p. | Established doses producing robust neurochemical and behavioral effects |
Ruboxistaurin demonstrates differential effects on stimulated versus basal dopamine transmission, a crucial distinction for its potential research applications. When administered via retrodialysis into the nucleus accumbens core at 1 μM concentration, ruboxistaurin significantly attenuates cocaine-stimulated increases in extracellular dopamine by approximately 50% compared to vehicle controls. [3] This attenuation is temporally correlated with reductions in locomotor activity, suggesting functional significance of the neurochemical effect. Similar attenuation is observed for amphetamine-stimulated dopamine overflow, though through distinct mechanistic pathways. [4]
Beyond dopamine, ruboxistaurin significantly modulates norepinephrine overflow stimulated by amphetamine administration. In the nucleus accumbens, perfusion with 1 μM ruboxistaurin reduces amphetamine-stimulated norepinephrine efflux by approximately 50%, comparable to its effect on dopamine. [4] This effect is pharmacologically significant as norepinephrine contributes to the autonomic and arousal effects of psychostimulants. The magnitude of inhibition suggests that PKCβ regulation of monoamine transporters may extend beyond the dopamine system to include norepinephrine transporters.
Interestingly, ruboxistaurin demonstrates minimal effects on serotonin efflux in the nucleus accumbens following amphetamine administration, with reductions that do not reach statistical significance. [4] Furthermore, ruboxistaurin does not alter basal or stimulated levels of glutamate, GABA, or acetylcholine in the nucleus accumbens, indicating relative specificity for catecholamine systems. [4] Using stable isotope label retrodialysis procedures, researchers have confirmed that ruboxistaurin has no effect on basal levels of dopamine, norepinephrine, glutamate, or GABA, supporting its specific action on stimulated neurotransmitter release rather than basal neurotransmission. [4]
Table 2: Neurochemical Effects of Ruboxistaurin (1 μM) in Nucleus Accumbens
| Analyte | Basal Levels | Cocaine-Stimulated | Amphetamine-Stimulated | Mechanistic Insight |
|---|---|---|---|---|
| Dopamine | No change | ~50% reduction | ~50% reduction | PKCβ regulates DAT reverse transport |
| 3-MT | No change | ~50% reduction | ~50% reduction | Reflects extracellular dopamine metabolism |
| DOPAC | No change | No significant change | No significant change | Presynaptic metabolism unaffected |
| Norepinephrine | No change | Not tested | ~50% reduction | NET function also PKCβ-regulated |
| Serotonin | No change | Not tested | No significant change | SERT less dependent on PKCβ signaling |
| Glutamate/GABA | No change | Not tested | No significant change | Specificity for monoamine systems |
The neurochemical effects of ruboxistaurin translate directly to functional behavioral outcomes, particularly in locomotor activity paradigms. When measured simultaneously with neurochemical sampling using automated activity monitoring systems, ruboxistaurin perfusion (1 μM) into the nucleus accumbens core significantly reduces cocaine-stimulated hyperlocomotion by approximately 50%. [3] This correlation between neurochemical and behavioral effects strengthens the argument for PKCβ inhibition as a modulator of stimulant effects rather than a general suppressor of motor function.
The importance of dopamine D2 receptors in ruboxistaurin's behavioral effects is demonstrated through receptor blockade and genetic knockout studies. When D2/D3 receptors are blocked by raclopride (5 μM) perfusion, ruboxistaurin fails to attenuate cocaine-stimulated locomotion despite similar neurochemical effects. [3] Similarly, ruboxistaurin shows no effect on cocaine-stimulated locomotor activity in D2 receptor knockout mice, confirming the essential role of D2 receptors in its behavioral mechanism. [3] This receptor specificity has important implications for understanding its potential research applications.
Appropriate controls are essential for interpreting ruboxistaurin microdialysis experiments. Vehicle controls (typically 1% DMSO in aCSF) must be included to account for non-specific effects of the perfusion solution. Additionally, proper probe placement verification through histology is critical, as small variations in nucleus accumbens subregion placement can significantly affect results. [3] Researchers should include uptake assays in synaptosomal preparations to confirm that ruboxistaurin does not directly affect dopamine transporter uptake function, distinguishing its effects on reverse transport from normal reuptake. [4]
Pharmacokinetic considerations are important for experimental design, as ruboxistaurin exposure is significantly altered by CYP3A4 inducers like rifampicin. [2] While this is less relevant for direct brain perfusion than systemic administration, it remains important for studies combining peripheral ruboxistaurin administration with microdialysis sampling. The compound's light sensitivity and stability in solution should be considered during preparation and perfusion.
The mechanistic basis for ruboxistaurin's effects differs significantly between cocaine and amphetamine, providing important insights into PKCβ regulation of dopamine signaling. For amphetamine, which is a DAT substrate that promotes reverse transport, ruboxistaurin likely acts by inhibiting PKCβ-mediated phosphorylation of N-terminal serines on DAT, which is permissive for reverse transport. [4] This phosphorylation facilitates the outward-facing conformation of DAT that enables dopamine efflux.
For cocaine, which simply blocks DAT without promoting reverse transport, ruboxistaurin's effects are mediated through enhanced D2 autoreceptor function. PKC activation normally reduces surface expression of D2 autoreceptors, so PKCβ inhibition with ruboxistaurin increases surface D2 receptor levels and enhances their inhibitory function on dopamine release. [3] This mechanism is supported by experiments showing that raclopride (a D2/D3 antagonist) abrogates ruboxistaurin's effects on cocaine-stimulated dopamine overflow, and that ruboxistaurin is ineffective in D2 receptor knockout mice. [3]
Visualization 1: Differential mechanisms of ruboxistaurin action for cocaine versus amphetamine. Ruboxistaurin inhibits PKCβ (red nodes), but through different pathways for each stimulant. For cocaine (left), it enhances D2 autoreceptor function; for amphetamine (right), it directly inhibits DAT reverse transport.
Implementing a complete ruboxistaurin microdialysis study requires careful integration of multiple technical components from surgical preparation through data analysis. The comprehensive workflow ensures reproducible results and meaningful interpretation of neurochemical data in the context of behavioral outcomes.
Visualization 2: Comprehensive experimental workflow for ruboxistaurin microdialysis studies, showing surgical preparation, microdialysis execution, and data analysis phases with critical parameters and timing.
The application of in vivo microdialysis to study ruboxistaurin's neurochemical effects provides valuable insights for developing novel approaches to substance use disorders. Current evidence suggests that PKCβ inhibition represents a promising target for attenuating the neurochemical and behavioral effects of psychostimulants without affecting normal dopamine signaling. This selective action presents potential advantages over existing approaches that more broadly disrupt dopamine function.
The differential mechanisms of ruboxistaurin action for cocaine versus amphetamine highlight the complex regulation of dopamine signaling by PKCβ isoforms. For amphetamine, direct action on DAT reverse transport predominates, while for cocaine, effects on D2 autoreceptor function are primary. [3] [4] This mechanistic distinction may inform targeted approaches for different substance use disorders. From a technical perspective, the combination of microdialysis with specific PKCβ inhibition provides researchers with a powerful tool for investigating kinase-mediated regulation of neurotransmission in behaving animals.
Future research directions should explore long-term effects of PKCβ inhibition on neuroadaptations to chronic stimulant exposure, potential interactions with other signaling systems, and translation to clinical populations. The detailed methodologies presented in these application notes provide a foundation for such investigations, with appropriate controls and validation procedures to ensure meaningful results.
Ruboxistaurin is a potent and selective inhibitor of protein kinase C beta (PKCβ), investigated for treating diabetic microvascular complications [1] [2].
Table 1: Key Physicochemical & Handling Data
| Property | Specification / Value |
|---|---|
| Molecular Weight | 505.01 g/mol (Hydrochloride salt) [3] [4] |
| CAS Number | 169939-93-9 (Hydrochloride) [3] |
| Form | Solid powder [3] [1] |
| Recommended Solvent | DMSO [3] [4] [1] |
| Solubility in DMSO | ~25 - 55 mg/mL [3] [1] |
| Chemical Stability | Stable for 3 years at -20°C (powder); 6 months at -80°C in DMSO solution [3] [1] |
| Light Sensitivity | Store in the dark [5] |
Table 2: Stock Solution Preparation Guide
| Parameter | Protocol |
|---|---|
| Calculating Mass | Use the formula: Mass (mg) = Desired Molarity (mM) × Volume (mL) × Molecular Weight (g/mol). For a 10 mM stock in 1 mL of DMSO, you would need: 10 mM × 1 mL × 0.50501 g/mol = 5.05 mg [3]. |
| Preparation Steps | 1. Bring the Ruboxistaurin vial and anhydrous DMSO to room temperature. 2. Weigh the calculated mass of powder. 3. Transfer the powder to a volumetric vial. 4. Add the required volume of DMSO. 5. Vortex and/or gently warm (to 60°C) [2] and sonicate until the solution is clear. | | Aliquoting & Storage | Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and keep in the dark [3] [5]. |
Table 3: Experimental Application Guidelines
| Application | Model / System | Typical Concentration / Dose | Key Findings & Notes |
|---|---|---|---|
| In Vitro Assays | HUVECs [3] [4] | 200 nM | Further prompts AGEs-induced endothelial cell apoptosis by modulating Bcl-2/Bax protein ratio. |
| Human MOLM13 Cells [4] | IC50 = 0.7 µM | Induction of apoptosis. | |
| Human MV4-11 Cells [4] | IC50 = 1.5 µM | Induction of apoptosis; 1 µM reduces BAD phosphorylation. | |
| In Vivo Studies | Diabetic Mice [1] [2] | 1 mg/kg (oral, 8 weeks) | Reduces leukocytes in retinal microcirculation, ameliorates glomerular injury, and attenuates apoptosis markers. |
| Diabetic Rats [4] [1] | 0.1 - 10 mg/kg (oral) | Dose-dependently reduces trapped leukocytes in retinal microcirculation. |
The following diagram outlines a general workflow for a cell-based experiment using Ruboxistaurin, from preparation to data analysis.
Ruboxistaurin (LY333531) is a selective bisindolylmaleimide-based inhibitor of protein kinase C beta (PKCβ) isoforms that has emerged as a valuable research tool for investigating dopamine neurotransmission and psychostimulant actions. This compound exhibits high specificity for PKCβ isoforms over other PKC subtypes, with an IC50 of approximately 5 nM, making it particularly useful for delineating PKCβ-specific signaling pathways in the central nervous system [1] [2]. In neuroscience research, ruboxistaurin has demonstrated significant utility for studying the neurochemical mechanisms underlying cocaine and amphetamine actions, specifically through its ability to modulate dopamine transporter function and dopamine autoreceptor activity when administered directly into the nucleus accumbens [3] [4].
The physicochemical properties of ruboxistaurin include a molecular weight of 468.55 g/mol and a chemical formula of C28H28N4O3, with limited water solubility that necessitates specific formulation approaches for in vivo administration [1]. Its metabolism primarily involves CYP3A4-mediated transformation to N-desmethyl ruboxistaurin (LY338522), an active metabolite with comparable potency to the parent compound [5] [6]. When administered systemically, ruboxistaurin exhibits a half-life of approximately 9 hours (16 hours for the metabolite), though localized administration via retrodialysis avoids first-pass metabolism and achieves targeted delivery while minimizing systemic exposure [5].
Table 1: Pharmacological Profile of Ruboxistaurin
| Parameter | Specification | Experimental Notes |
|---|---|---|
| Primary Target | Protein kinase C beta (PKCβ) | IC50 ≈ 5 nM; >100-fold selectivity over other PKC isoforms |
| Molecular Weight | 468.55 g/mol | Chemical formula: C28H28N4O3 |
| Metabolism | CYP3A4 (primary) | Forms active N-desmethyl metabolite (LY338522) |
| Systemic Half-life | 9 hours (parent); 16 hours (metabolite) | Based on oral administration data |
| Aqueous Solubility | Limited | Requires solubilization aid for aqueous solutions |
| Research Applications | Dopamine transporter regulation, psychostimulant mechanisms, addiction models | Local administration preferred for CNS studies |
Research has demonstrated that local administration of ruboxistaurin directly into the nucleus accumbens core via retrodialysis significantly attenuates cocaine-stimulated increases in extracellular dopamine and concurrent hyperlocomotor activity [3] [4]. Specifically, perfusion with 1 μM ruboxistaurin reduced cocaine-evoked dopamine overflow by approximately 40-50% as measured by in vivo microdialysis with LC-MS/MS detection, with parallel reductions in locomotor behavior [3]. These effects were not due to altered basal dopamine levels or uptake function, as ruboxistaurin did not significantly affect these parameters when administered alone [7].
The mechanistic investigations revealed that ruboxistaurin's effects on cocaine responses require intact D2-type dopamine receptor signaling. When D2/D3 receptors were blocked with raclopride (5 μM) or in D2 receptor knockout mice, ruboxistaurin lost its ability to modulate cocaine effects [3] [4]. This distinguishes its mechanism from that observed with amphetamine, where ruboxistaurin remains effective even with D2 receptor blockade, suggesting divergent pathways for these two psychostimulants despite similar behavioral outcomes [3].
Table 2: Comparative Effects of Ruboxistaurin on Psychostimulant Responses
| Parameter | Cocaine | Amphetamine | Mechanistic Implications |
|---|---|---|---|
| Dopamine Overflow | ~40-50% reduction with 1 μM ruboxistaurin | ~50% reduction with 1 μM ruboxistaurin [7] | Both stimulants affected but different mechanisms |
| Locomotor Activity | Significant attenuation | Significant attenuation [7] | Common behavioral outcome |
| D2 Receptor Dependence | Yes (effect abolished by raclopride or D2 knockout) | No (effect maintained with D2 blockade) [3] | Different mechanistic pathways |
| PKCβ Involvement | Indirect via D2 autoreceptor enhancement | Direct effect on DAT reverse transport [3] [8] | PKCβ regulates multiple processes |
| Metabolite Changes | Reduced 3-MT (postsynaptic metabolism) | Reduced 3-MT and DOPAC [3] [7] | Different sites of action |
The following specialized equipment is required: microdialysis system with dual-channel swivel, guide cannulas (e.g., 20-gauge) targeting nucleus accumbens core, microdialysis probes with appropriate membrane (e.g., 2-4 mm active length, 20kDa MWCO), HPLC-MS/MS system for analyte quantification, infusion pump capable of low flow rates (0.5-2.0 μL/min), and stereotaxic surgical apparatus [3] [9]. For ruboxistaurin preparation, dissolve in DMSO to create a 10 mM stock solution, then dilute to 1 μM working concentration in artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, 2.0 mM Na2HPO4, pH 7.4), ensuring final DMSO concentration ≤0.01% [3]. Filter sterilize using 0.2 μm syringe filters and store protected from light at 4°C for up to 24 hours.
Anesthetize adult male Sprague-Dawley rats (250-350g) using isoflurane (4% induction, 1.5-2% maintenance) or ketamine/xylazine (80/10 mg/kg i.p.), and secure in stereotaxic frame with flat skull position. After exposing the skull, implant guide cannulas targeting nucleus accumbens core using coordinates: AP +1.8 mm, ML ±1.5 mm from bregma, DV -5.0 mm from dura [3] [10]. Secure with jewelers screws and dental acrylic, then insert dummy cannulas. Administer postoperative analgesia (meloxicam, 1-2 mg/kg) and allow minimum 5-day recovery with daily monitoring. On experimental day, carefully insert microdialysis probes extending 2 mm beyond guide cannula into nucleus accumbens core, then begin perfusing with aCSF at 1.0 μL/min for 2-3 hours stabilization before baseline collections [3].
Following stabilization, collect three baseline samples at 20-minute intervals to establish stable neurochemical baselines. Then, switch to ruboxistaurin-containing aCSF (1 μM) delivered via retrodialysis for 60 minutes prior to cocaine challenge [3]. For cocaine studies, administer cocaine hydrochloride (15 mg/kg, i.p.) and continue sampling for 2-3 hours post-injection. Collect dialysates in small vials containing 5 μL of antioxidant preservative (0.1 M HClO4 with 0.1% cysteine) on ice, then store at -80°C until analysis [3] [7]. Throughout the experiment, simultaneously record locomotor activity using automated tracking systems to correlate neurochemical and behavioral measures.
Diagram 1: Ruboxistaurin Modulation of Cocaine Signaling. This diagram illustrates the proposed mechanism whereby ruboxistaurin inhibits PKCβ, leading to enhanced surface expression and function of D2 autoreceptors, which subsequently reduces dopamine release and cocaine-induced behaviors. Note that PKCβ regulation of DAT phosphorylation (dashed line) appears more relevant for amphetamine effects than cocaine.
Diagram 2: Experimental Workflow for Retrodialysis Studies. This workflow outlines the sequential steps for conducting ruboxistaurin retrodialysis experiments, from surgical preparation through data analysis. Colored nodes indicate different procedural phases: preparation (yellow), stabilization/baseline (green), drug interventions (red), and analysis (blue).
For neurochemical analysis, quantify dopamine, DOPAC, HVA, and 3-MT using HPLC-MS/MS with stable isotope internal standards for optimal precision [3] [7]. Express data as percentage of baseline values (mean of last three baseline samples) or as absolute concentrations. For statistical analysis, use two-way repeated measures ANOVA with treatment (ruboxistaurin vs vehicle) as between-subjects factor and time as within-subjects factor, followed by appropriate post-hoc tests (e.g., Bonferroni or Tukey) for significant interactions. Analyze locomotor data using automated tracking systems that quantify distance traveled, rearing, and stereotypy counts binned to match dialysis sampling intervals [3].
When interpreting results, note that effective ruboxistaurin administration should significantly attenuate cocaine-induced dopamine overflow without altering basal dopamine levels. The characteristic response profile includes: reduced peak dopamine efflux (40-50% reduction), decreased 3-MT levels (reflecting reduced extracellular dopamine metabolism), attenuated locomotor activation, and abolition of these effects with D2 receptor blockade [3]. These findings support the proposed mechanism whereby PKCβ inhibition enhances D2 autoreceptor function, thereby reducing stimulus-evoked dopamine release.
Table 3: Troubleshooting Guide for Retrodialysis Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low dopamine baseline | Probe membrane damage; Poor implantation; Excessive anesthesia | Verify in vitro recovery pre-implantation; Confirm proper coordinates; Optimize anesthesia protocol |
| High baseline variability | Unstable flow rate; Bubble in system; Probe clotting | Use high-precision pump; Degas solutions; Filter aCSF; Include antioxidant in collection vials |
| No ruboxistaurin effect | Improper concentration; Insufficient perfusion; Inactive compound | Verify stock concentration; Ensure adequate pre-treatment time; Check compound storage conditions |
| Unexpected behavioral effects | Non-specific drug effects; Off-target actions; Incorrect dosing | Include vehicle controls; Validate specificity with different PKC inhibitors; Confirm dose-response relationship |
| Clogged probes | Tissue debris; Protein aggregation; Blood contamination | Flush with heparinized aCSF post-surgery; Use slower insertion technique; Consider larger MWCO membrane |
The ruboxistaurin retrodialysis protocol provides a valuable experimental approach for investigating novel treatments for psychostimulant use disorders. By targeting PKCβ signaling specifically in the nucleus accumbens, researchers can dissect the molecular mechanisms regulating dopamine neurotransmission without confounding systemic effects [3] [4]. This approach allows for preclinical evaluation of potential therapeutic strategies that modulate PKC activity for treating addiction, with ruboxistaurin serving as both a research tool and a potential prototype for future clinical development.
Furthermore, the differential mechanisms identified for cocaine versus amphetamine actions highlight the importance of understanding stimulus-specific neuroadaptations in developing treatments for substance use disorders [3] [8]. The experimental paradigm described enables researchers to screen for compounds that normalize cocaine-induced neurochemical changes while preserving normal dopamine regulation, representing a key advantage over non-selective pharmacological approaches. These methods thus provide a translational bridge between basic mechanisms and potential clinical applications for PKCβ-targeted therapies in addiction medicine.
This table summarizes the core parameters of a validated LC-MS/MS method for Ruboxistaurin (RBX) as described by AlQuadeib et al. (2023) [1] [2] [3].
| Parameter Category | Specification / Condition |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Column: Acquity UPLC HSS T3 (1.0 × 100 mm) [2]. Mobile Phase: A) 10 mM Ammonium Formate, 0.2% TMA, 1% ACN (pH 7.2); B) 0.2% Formic Acid, 0.2% TMA in Acetonitrile [2]. Gradient: 1% A to 80% A over 2.0 min [2]. Flow Rate: 0.4 mL/min [2]. Retention Time: 0.85 ± 0.03 min [1]. | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI), Positive mode [2]. Monitoring Mode: Multiple-Reaction Monitoring (MRM) [1]. RBX Transition: m/z 469.18 → 84, 58.12, 98.10 [1]. Internal Standard (IS): Atorvastatin [1]. IS Transition: m/z 559.6 → 249.9 [1]. | | Sample Preparation | Biological Matrix: Rat plasma (200 µL) [2]. Protein Precipitation: Acetonitrile (1 mL) [2]. Reconstitution: 900 µL of 90% Methanol [2]. | | Method Validation | Linearity Range: 25 - 1000 ng/mL [1]. Precision (Intra- & Inter-day): ≤ 11.8% [1]. Accuracy: Within 3.4% [1]. Matrix Effect, Recovery, Stability: Within acceptable limits [1]. |
Here are solutions to common issues you might encounter during your analysis.
Problem: Inconsistent results between different plasma samples.
Problem: Low or irreproducible recovery of the analyte.
Problem: Poor chromatography (e.g., peak tailing, shifting retention time).
The following diagram illustrates the key steps for preparing rat plasma samples for RBX analysis, based on the method details [2].
The core goal is to efficiently isolate the analyte from the biological matrix with minimal interference. The following workflow, adapted from a 2025 method for ketamine analysis, outlines the primary steps you would optimize for Ruboxistaurin [1]. This method was chosen as a template because it emphasizes high recovery through a streamlined protein precipitation protocol.
The table below summarizes two effective sample preparation techniques documented in recent literature. Both are excellent starting points for developing a Ruboxistaurin protocol.
| Method | Key Steps | Performance & Advantages | Reference |
|---|
| Protein Precipitation (PPT) [1] | - Small sample volume (e.g., 50-100 µL plasma)
If recovery is lower than expected, consider these adjustments to your protocol:
To ensure the accuracy and reliability of your final results, pay close attention to these parameters, which should be optimized and validated for Ruboxistaurin:
For the most accurate quantification, a deuterated internal standard (e.g., Ruboxistaurin-d4) is highly recommended. It should be added to the sample at the very beginning of the preparation process to track and correct for efficiency variations [1]. Any developed method must be fully validated for parameters like accuracy, precision, selectivity, and sensitivity before being used to generate study data.
For researchers requiring a benchmarked method, the following parameters from a recently developed and validated LC-MS/MS technique are summarized in the table below [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography System | Acquity Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile (pH 7.2) |
| Mobile Phase B | 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile |
| Gradient Program | Initial: 1% A; Ramp to 80% A over 2.0 min; Return to 1% A at 2.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Ambient |
| Run Time | 3.0 minutes |
| Retention Time of RBX | 0.85 ± 0.03 minutes |
| Internal Standard (IS) | Atorvastatin |
| Mass Transitions (MRM) | RBX: 469.18 → 84 / 58.12 / 98.10 IS: 559.6 → 249.9 | | Linear Range | 25–1000 ng/mL |
Here is the step-by-step workflow for sample preparation and analysis, as per the validated method [1].
Q: What is the typical retention time for Ruboxistaurin, and how can I shorten it? A: Under the validated UPLC conditions, the retention time for RBX is 0.85 minutes [1] [2]. To shorten it further, you can:
Q: The peak shape for RBX is broad or tailing. What could be the cause? A: Peak broadening or tailing is often related to interactions with the column or issues with the sample solvent.
Q: Why is the signal for RBX or its metabolite unstable or lower than expected? A: Signal loss can be linked to the mass spectrometer source or co-administered drugs.
Q: The retention time is inconsistent and drifting. How can I stabilize it? A: Retention time drift is commonly caused by instability in the chromatographic system.
The following diagram illustrates the primary parameters you can adjust to optimize retention time, based on general chromatographic principles [3] [4].
The core of this technical guide is a method published in 2023, which provides a fully validated protocol for quantifying Ruboxistaurin (RBX) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. The key achievement of this method is its precision, detailed in the table below.
| Precision Type | Concentration Level (ng/mL) | Result (CV%) |
|---|---|---|
| Intra-day Precision | Not Specified | ≤ 11.8% |
| Inter-day Precision | Not Specified | ≤ 11.8% |
| Accuracy | Across validated range (25-1000 ng/mL) | Within 3.4% |
This method demonstrates excellent precision and accuracy, which are critical for generating reliable pharmacokinetic data [1].
To achieve the precision results listed above, follow this detailed methodology.
m/z 469.18m/z 84, 58.12, 98.10 [1].m/z 559.6m/z 249.9 [1].| Parameter | Setting |
|---|---|
| Capillary Voltage (kV) | 2.88 |
| Cone Voltage (V) | 78 |
| Source Temperature (°C) | 150 |
| Desolvation Temperature (°C) | 500 |
| Cone Gas Flow (L/h) | 150 |
| Desolvation Gas Flow (L/h) | 650 |
| Collision Energy (eV) | 20 (RBX), 40 (IS) |
The sample preparation uses a simple protein precipitation technique, which is quick and minimizes variability [1]. The workflow is as follows:
If your precision results (intra-day or inter-day CV%) are outside acceptable limits (typically <15%), investigate the following areas.
| Symptom | Possible Cause | Solution |
|---|---|---|
| High intra-day variability | Inconsistent sample preparation (vortexing, centrifugation). | Adhere strictly to the vortex and centrifugation times. Use calibrated pipettes and ensure all samples are processed identically [1]. |
| Autosampler temperature fluctuation. | Check and maintain the autosampler temperature at 10°C as specified [1]. | |
| High inter-day variability | Degradation of stock solutions or reagents. | Prepare fresh stock solutions weekly; store at -30°C in amber glass vials to prevent light degradation [1]. |
| Column performance degradation over time. | Implement a column washing schedule and monitor system suitability tests (e.g., peak shape, retention time) before each run. | |
| Instrument calibration drift. | Regularly calibrate the mass spectrometer. Use quality control (QC) samples at low, intermediate, and high concentrations (e.g., 100, 500, 1000 ng/mL) in every batch to track performance [1]. | |
| Consistently low or high values | Error in stock solution concentration or dilution. | Verify all serial dilutions. Using automated liquid handlers can significantly improve precision in this step [3]. |
| Matrix effects from different plasma lots. | Use a consistent source of blank plasma for preparing standards and QCs. The validated method confirmed the matrix effect was within acceptable limits [1]. |
When validating your own method, it is critical to follow a structured protocol for precision testing.
The table below summarizes the available quantitative data and standard preparation methods for Ruboxistaurin.
| Solution Type | Solvent System | Concentration Achieved | Application & Notes |
|---|---|---|---|
| Stock Solution (for in vitro) | Anhydrous DMSO [1] | 6.67 mg/mL (13.21 mM) [1] | For cell-based studies; hygroscopic DMSO can impact solubility. Use newly opened DMSO. |
| Dosing Solution (for in vivo) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | ≥ 0.67 mg/mL (1.33 mM) [1] | Oral administration to mice/rats; yields a clear solution. |
| Dosing Solution (for in vivo) | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | ≥ 0.67 mg/mL (1.33 mM) [1] | An alternative formulation for oral administration. |
| Analytical Standard | Methanol / Acetonitrile (UPLC/MS) | 25–1000 ng/mL (linear range) [2] | Used for LC-MS/MS quantification in plasma matrices. |
This protocol is for preparing a concentrated stock solution suitable for cell culture experiments.
This protocol describes the preparation of a stable, biocompatible solution for oral gavage in animal models [1].
Problem: Precipitation in Aqueous Buffers
Problem: Low Recovery or Inconsistent Results in LC-MS/MS Analysis
Problem: Compound Degradation
Understanding why Ruboxistaurin is used can help in designing better experiments. The following diagram illustrates its primary mechanism of action as a selective Protein Kinase C beta (PKCβ) inhibitor.
This targeted mechanism is why Ruboxistaurin is extensively researched for treating diabetic microvascular complications like retinopathy, neuropathy, and nephropathy [3] [4]. In animal models of diabetic wound healing, it has been shown to accelerate wound closure and stimulate angiogenesis by inhibiting PKCβII [4].
What is a sensitive and validated LC-MS/MS method for Ruboxistaurin in plasma? A 2023 study established a fully validated method for RBX in rat plasma. The key parameters are summarized below [1].
Why has my detection sensitivity decreased? A loss of sensitivity can have many physical and chemical causes. Common issues include a loss of chromatographic efficiency (peak broadening), adsorption of the analyte to system surfaces, or sub-optimal mass spectrometer settings [2].
How can I "prime" my LC system to prevent analyte adsorption? Sticky analytes can adsorb to surfaces in the flow path. To mitigate this, prime the system by repeatedly injecting a sample of your analyte (e.g., a standard solution) until the peak area stabilizes, indicating that the adsorption sites are saturated [2].
Use the following flowchart to systematically diagnose sensitivity problems. The process checks the LC system first before moving to more complex MS detector issues.
The following table details a validated method you can use as a benchmark for your own work or for comparing parameters when troubleshooting [1].
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Matrix | Rat Plasma |
| Internal Standard (IS) | Atorvastatin |
| Linear Range | 25–1000 ng/mL |
| Retention Time (RBX) | 0.85 ± 0.03 min |
| Mass Transitions (MRM) | RBX: 469.18 → 84 / 58.12 / 98.10 Atorvastatin (IS): 559.6 → 249.9 | | Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) | | Sample Preparation | Protein precipitation with acetonitrile |
This is a detailed methodology based on the cited study [1].
Sample Preparation
Chromatographic Separation
Mass Spectrometric Detection
For researchers quantifying RBX in rat plasma, a validated LC-MS/MS method offers a sensitive and precise approach. The following table summarizes the key parameters of this method [1] [2].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 25 - 1000 ng/mL |
| Internal Standard (IS) | Atorvastatin |
| Retention Time (RBX) | 0.85 ± 0.03 minutes |
| Mass Transitions (MRM) | RBX: m/z 469.18 → 84.00, 58.12, 98.10 IS: m/z 559.60 → 249.90 | | Precision (Intra-/Inter-day) | ≤ 11.8% | | Accuracy | Within 3.4% |
This procedure outlines the protein precipitation method used for plasma samples.
This workflow can be visualized in the following diagram:
For research into non-invasive retinal delivery (e.g., for diabetic retinopathy), RBX can be encapsulated in Polyamidoamine (PAMAM) dendrimers to form nanoparticles [3].
Understanding RBX's background is crucial for applied research:
Based on the methodology, here are potential issues and solutions:
Q: What can be done to improve the sensitivity of the method if needed?
Q: The method has a very short retention time for RBX. Could this lead to interference?
Q: Are there any known stability issues with RBX during sample preparation?
The following table summarizes the core parameters of a fully validated LC-MS/MS method for determining Ruboxistaurin in rat plasma, which you can use as a benchmark for your own method development and troubleshooting [1] [2].
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) [1] |
| Mass Transitions (MRM) | RBX: 469.18 → 84.00 / 58.12 / 98.10 [1] IS (Atorvastatin): 559.60 → 249.90 [1] | | Retention Time | 0.85 ± 0.03 minutes [1] | | Linearity Range | 25 – 1000 ng/mL [1] | | Intra-/Inter-day Precision | ≤ 11.8% [1] | | Accuracy | Within 3.4% [1] |
Based on the reference method, here are some targeted areas to investigate if you encounter interference.
A short retention time like 0.85 minutes, while excellent for high-throughput, can be susceptible to matrix effects from early-eluting plasma components [1].
The reference method uses multiple reaction monitoring (MRM) with several daughter ions for confirmation [1].
Ruboxistaurin is metabolized by CYP3A4 to N-desmethyl ruboxistaurin (LY333522), which is an equipotent metabolite [3].
Below is a visual workflow of the sample preparation and analysis protocol as described in the reference method, which can help identify where issues may arise [1].
Q1: What is the most critical parameter to optimize for a fast and robust Ruboxistaurin LC-MS/MS method? The chromatographic separation is key. A UPLC system with a high-strength silica (HSS) column, combined with a fast, optimized gradient using ammonium formate and acetonitrile, is highly effective. This setup achieves a very short retention time (under 1 minute) while maintaining robustness, as demonstrated by precision values within 11.8% [1].
Q2: How can I validate that my method is free from matrix effects? The reference method tested the matrix effect by comparing the peak areas of Ruboxistaurin spiked into extracted blank plasma from six different rats against neat standards. The results were within acceptable limits, indicating no significant ion suppression or enhancement [1]. You should perform a similar experiment in your lab.
Q3: My instrument response for Ruboxistaurin is unstable. What could be the cause? First, check the sample preparation consistency, especially the evaporation and reconstitution steps. Second, inspect the LC system for peak shape issues and the MS source for contamination. Finally, ensure the electrospray ionization (ESI) source parameters are optimized (e.g., source temperature 150°C, desolvation temperature 500°C [1]).
For quick reference, here are common challenges and their solutions:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Recovery | Inefficient protein precipitation or incomplete reconstitution [1]. | Use 1 mL of acetonitrile per 200 µL of rat plasma for protein precipitation. Reconstitute the dried extract in 900 µL of 90% methanol [1]. |
| Signal Suppression/Enhancement (Matrix Effect) | Co-eluting plasma components affecting ionization [1]. | Use a stable isotope-labeled internal standard if available. Otherwise, atorvastatin has been successfully used as an internal standard (IS) to monitor and correct for variability [1]. |
| Short Retention Time | Suboptimal chromatographic conditions. | Use an Acquity UPLC HSS T3 column (1.0 × 100 mm) with a fast gradient. The reported method achieves a retention time of 0.85 minutes, which is short but precise [1]. |
| Instability in Plasma | Enzymatic degradation or chemical hydrolysis during sample handling or storage. | Process samples immediately on ice. For short-term storage (within a day), keep samples at 4°C. For long-term storage, keep plasma samples at -30°C or lower [1]. |
| Insufficient Sensitivity | Low extraction efficiency or suboptimal MS/MS transition. | The validated MRM transition for quantification is m/z 469.18 → 84.00. Using daughter ions m/z 58.12 and 98.10 can provide confirmatory data [1]. |
Here is a detailed methodology based on a recently published and validated protocol [1].
Q1: What is the validated linear range for quantifying Ruboxistaurin in rat plasma? The method has been validated over a concentration range of 25 to 1000 ng/mL with a linearity greater than 0.997 (correlation coefficient) [1].
Q2: What is the precision and accuracy of this method? The method demonstrates high reliability [1]:
Q3: How can I improve the delivery and potentially the stability of Ruboxistaurin for retinal studies? Consider nano-formulations. Research shows that encapsulating Ruboxistaurin in polyamidoamine (PAMAM) dendrimers (e.g., a 5:1 RBX:PAMAM complex) significantly improves drug loading (97.6% efficiency) and enables a controlled release profile (77% release over 8 hours in vitro), which could enhance stability and bioavailability for ocular delivery [2].
Q4: Are there any stability-indicating methods for Ruboxistaurin in other matrices? While the provided data focuses on rat plasma, the core LC-MS/MS method is robust and can be adapted. The use of a mass spectrometer as a detector makes it inherently stability-indicating, as it can distinguish the intact drug from its degradation products based on mass.
To better understand the context of Ruboxistaurin's use and its analysis, the following diagrams illustrate the key signaling pathway it inhibits and the experimental workflow for its quantification.
Diagram 1: Ruboxistaurin (RBX) inhibits the PKC-β pathway, which is activated by hyperglycemia and leads to increased VEGF expression and vascular leakage, a key problem in diabetic retinopathy [3].
Diagram 2: The core analytical workflow for quantifying Ruboxistaurin involves sample preparation, chromatographic separation, and highly specific mass spectrometric detection [1].
Ruboxistaurin (RBX) is a selective protein kinase C beta (PKC-β) inhibitor that has been investigated extensively for treating diabetic microvascular complications including retinopathy, nephropathy, and neuropathy. As a bisindolylmaleimide compound with molecular formula C₂₈H₂₈N₄O₃ and average molecular weight of 468.55 g/mol, it presents specific analytical challenges that require sophisticated LC-MS/MS methodologies for accurate quantification in biological matrices. [1] [2]
The transfer of RBX analytical methods between LC-MS/MS platforms presents several technical challenges that require systematic approaches. These challenges include maintaining selectivity and sensitivity during instrumentation changes, addressing matrix effects that can impact ionization efficiency, ensuring chromatographic resolution of RBX from its metabolites and endogenous compounds, and achieving reproducible quantification across different laboratory environments and instrumentation. This technical support guide provides comprehensive troubleshooting resources to address these challenges effectively, with particular emphasis on the recent method developments that offer improved sensitivity and efficiency over earlier approaches. [3] [4]
A recently developed and validated LC-MS/MS method for Ruboxistaurin in rat plasma provides an excellent reference point for method transfer activities. This method demonstrates superior sensitivity with a linear range of 25–1000 ng/mL, excellent precision with intra- and inter-day precision within 11.8%, and remarkable efficiency with a retention time of just 0.85 ± 0.03 minutes. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) technology coupled with tandem mass spectrometry, representing current state-of-the-art approaches for RBX quantification. [3] [4]
Table: Chromatographic Conditions for Ruboxistaurin LC-MS/MS Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column Type | Acquity UPLC HSS T3 (1.0 × 100 mm) | Ideal for polar compounds |
| Mobile Phase A | 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 | Avoids ion source saturation |
| Mobile Phase B | 0.2% formic acid, 0.2% trimethylamine in acetonitrile | - |
| Gradient Program | 1.0% A to 80% A over 2.0 min, return to 1.0% A at 2.5 min | Total run time: 3 min |
| Flow Rate | 0.4 mL/min | - |
| Column Temperature | 10°C (autosampler temperature) | - |
| Injection Volume | Not specified in source | Typically 5-10 µL for UPLC |
Table: Mass Spectrometry Parameters for Ruboxistaurin Detection
| Parameter | Setting | Application |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) Positive | Protonation of RBX |
| MS Platform | Triple Quadrupole | Multiple Reaction Monitoring (MRM) |
| RBX Precursor Ion | m/z 469.18 [M + H]⁺ | - |
| RBX Product Ions | m/z 84, 58.12, 98.10 | Quantification & qualifiers |
| Internal Standard | Atorvastatin | Analog IS |
| IS Transition | m/z 559.6 → 249.9 | Single daughter ion |
| Collision Energy | 30 eV for RBX, 40 eV for IS | Optimized for each analyte |
| Capillary Voltage | 2.88 kV | - |
| Source Temperature | 150°C | - |
| Desolvation Temperature | 500°C | - |
The reference method employs a simplified protein precipitation technique that eliminates the need for more complex and time-consuming extraction procedures:
This streamlined approach demonstrates acceptable recovery rates and effectively minimizes matrix effects while maintaining the sensitivity required for pharmacokinetic studies. During method transfer, this sample preparation protocol can serve as a benchmark against which to compare alternative approaches. [3] [4]
The following workflow provides a systematic approach to transferring the Ruboxistaurin LC-MS/MS method between platforms:
Table: Troubleshooting Guide for Ruboxistaurin LC-MS/MS Analysis
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|
| Poor Sensitivity | 1. Ion source contamination 2. Suboptimal mobile phase pH 3. Incorrect capillary voltage 4. Ion suppression | 1. Clean ion source components 2. Adjust pH for protonation (acidic for positive mode) 3. Re-optimize voltage (reference: 2.88 kV) 4. Improve sample cleanup | Regular source maintenance; Use volatile buffers | | Peak Tailing | 1. Column degradation 2. Secondary interactions with stationary phase 3. Inappropriate mobile phase pH | 1. Replace column if needed 2. Increase trimethylamine concentration (0.2% in reference method) 3. Adjust pH to 7.2 as in reference method | Use high-quality UPLC columns; Mobile phase filtration | | Retention Time Shift | 1. Mobile phase composition variations 2. Column temperature fluctuations 3. Column lot differences | 1. Precisely prepare mobile phase 2. Maintain stable column temperature (10°C in reference) 3. Re-calibrate with new column | Standardize mobile phase preparation; Use column oven | | Matrix Effects | 1. Incomplete protein precipitation 2. Phospholipid interference 3. Ion suppression from co-eluting compounds | 1. Optimize precipitation solvent volume 2. Implement phospholipid removal steps 3. Improve chromatographic separation | Use appropriate internal standard; Assess matrix effect during validation |
When transferring the Ruboxistaurin method between different LC-MS/MS platforms, several specific issues may arise that require targeted troubleshooting approaches:
MS/MS Transition Problems: If reproducing the MRM transitions (m/z 469.18 → 84, 58.12, 98.10) proves challenging on the new platform, re-optimize collision energies beginning with the reference 30 eV for RBX and 40 eV for atorvastatin IS. Consider that different instrument platforms may require distinct collision energy values due to variations in collision cell design and pressure. [3]
Gradient Transfer Issues: When adapting the fast gradient (0.85 minutes retention time) to a different UPLC or HPLC system, pay close attention to dwell volume differences that can significantly impact early eluting compounds like RBX. If retention time is not reproducible, adjust gradient timing to account for system dwell volume or modify the initial mobile phase composition slightly while maintaining separation quality. [3]
Signal Stability Challenges: For signal drift or inconsistency during sequence runs, ensure consistent desolvation temperature (500°C in reference method) and gas flows (cone gas: 150 L/h, desolvation gas: 650 L/h). Additionally, verify that the mobile phase additives (0.2% trimethylamine) are fresh and properly prepared, as these basic modifiers are crucial for peak shape of basic compounds like RBX. [3] [5]
Q1: What is the rationale for using atorvastatin as an internal standard for Ruboxistaurin analysis? Atorvastatin was selected as an analog internal standard in the reference method because it demonstrates similar chromatographic and ionization behavior to Ruboxistaurin while being easily resolvable chromatographically. This similarity ensures that the IS experiences comparable extraction efficiency, matrix effects, and ionization characteristics as the analyte, thereby providing reliable normalization throughout sample preparation and analysis. [3]
Q2: How critical is the trimethylamine concentration in the mobile phase for Ruboxistaurin analysis? The trimethylamine concentration (0.2% in both mobile phases) is highly critical for achieving optimal peak shape and sensitivity. As a basic modifier, trimethylamine saturates silanol interactions on the stationary phase that could otherwise cause peak tailing for basic compounds like RBX. Consistency in preparing this additive is essential for method reproducibility during transfer. [3]
Q3: What steps should be taken if the lower limit of quantification (LLOQ) cannot be achieved on a new platform? If achieving the 25 ng/mL LLOQ proves challenging: (1) Verify ion source cleanliness and optimize positioning; (2) Ensure mobile phase pH favors protonation (acidic for positive mode); (3) Concentrate the sample during reconstitution (900 μL in reference method); (4) Check for in-source fragmentation by reducing cone voltage; (5) Confirm extraction efficiency isn't compromised by matrix components. [3] [5]
Q4: What are the key chemical properties of Ruboxistaurin that influence LC-MS/MS method development? Ruboxistaurin is a macrocyclic bis-indolylmaleimide compound with molecular formula C₂₈H₂₈N₄O₃ and average mass of 468.55 g/mol. It contains basic nitrogen atoms that readily protonate, making ESI positive mode ideal for detection. The compound is moderately polar and benefits from reversed-phase chromatography with appropriate basic modifiers to control silanol interactions. Its structure includes multiple sites for phase I and II metabolism, necessitating selective chromatography to separate from metabolites. [1] [2]
Q5: What regulatory status should be considered when developing Ruboxistaurin analytical methods? Ruboxistaurin is currently classified as an investigational drug by regulatory authorities. It has undergone multiple Phase III clinical trials for diabetic retinopathy and neuropathy but has not yet received full approval in the US or Europe. This status means that analytical methods should be developed according to FDA/EMA bioanalytical method validation guidelines for investigational products, with particular emphasis on selectivity, sensitivity, and robustness suitable for clinical trial support. [1] [2]
Successful transfer of Ruboxistaurin LC-MS/MS methods between platforms requires systematic planning, meticulous documentation, and targeted troubleshooting. The reference method presented here provides an excellent foundation with its optimized UPLC conditions, comprehensive mass spectrometry parameters, and rigorous validation data.
Key best practices for method transfer include:
| Feature | Ruboxistaurin | Enzastaurin |
|---|---|---|
| Primary Indication | Diabetic microvascular complications (retinopathy, neuropathy, nephropathy) [1] [2] | Oncology (glioblastoma, lymphoma, colorectal cancer) [1] [3] |
| Key Efficacy Findings | - Improved macro vascular endothelial function in Type 2 diabetes [2]
To help you interpret the efficacy data, here are summaries of the key experimental methodologies used in the research cited above.
This clinical trial methodology is used to evaluate drugs like ruboxistaurin for vascular complications.
This in vitro methodology is used to investigate the direct anti-cancer mechanisms of enzastaurin.
The following diagrams illustrate the primary signaling pathway targeted by these inhibitors and a generalized workflow for the cell-based experimental protocol.
Diagram 1: Simplified PKC-β Signaling Pathway. The diagram shows the core pathway activated by hyperglycemia and VEGF, leading to the formation of Diacylglycerol (DAG), which activates PKC-β. Active PKC-β drives various pathological outcomes. Ruboxistaurin and Enzastaurin act as selective inhibitors of PKC-β activation [1] [2] [3].
Diagram 2: Workflow for Cell-Based Cytotoxicity Assay. This diagram outlines a standard experimental workflow for evaluating the direct effects of a drug like enzastaurin on cancer cells, incorporating key assays described in the research [3].
The comparative efficacy of ruboxistaurin and enzastaurin is highly context-dependent, tied to their distinct therapeutic targets. A key challenge noted in the literature is that while PKC-β is a mechanistically valid target, inhibiting it alone has shown limited clinical benefit in cancer trials, suggesting its role might be more supportive than central in oncogenesis [1] [4] [5]. Furthermore, a direct, head-to-head comparison of these two inhibitors in a single, standardized experimental system is not available in the current search results, which is a significant knowledge gap.
| Feature | Ruboxistaurin | Tamoxifen |
|---|---|---|
| Primary Molecular Target | Protein Kinase C beta (PKCβ) [1] [2] [3] | Estrogen Receptors (ERs) [4] [5] |
| Primary Proposed Mechanism in Cocaine Abuse | Attenuates cocaine-stimulated dopamine release by enhancing D2-autoreceptor activity [1] [2]. | Antagonizes estrogen receptors, blocking estradiol-facilitated development of addiction-like behaviors [4]. |
| Key Neurobiological Effect | Reduces cocaine-induced dopamine overflow in the nucleus accumbens without affecting basal dopamine levels [1] [2]. | Prevents the enhanced motivation for cocaine that develops after extended access and abstinence [4]. |
| Specificity for Cocaine's Mechanism | High; action is specific to psychostimulant-induced dopamine release and depends on D2-receptor function [1] [2]. | Lower; acts on a broader hormonal pathway that modulates vulnerability to addiction, not directly on the dopamine system [4]. |
| Parameter | Ruboxistaurin | Tamoxifen |
|---|---|---|
| In Vivo Efficacy (Animal Models) | Reduces cocaine-stimulated dopamine overflow and hyperlocomotion in rats [1] [2]. | Blocks development of enhanced motivation for cocaine after abstinence in female rats; effects on relapse are mixed [4]. |
| Critical Experimental Evidence | Effect is abolished by D2 receptor antagonist raclopride or in D2 receptor knockout mice [1] [2]. | Prevents increase in motivation (progressive ratio responding) but does not reduce cue-induced reinstatement [4]. |
| Locomotor Activity | Significantly reduces cocaine-stimulated hyperlocomotion [1] [2]. | Does not significantly alter cocaine-induced ambulatory or rearing activity [5]. |
| Interaction with Other Stimulants | Also effective against amphetamine, but via a different, D2-receptor-independent mechanism [1] [2]. | A CNS-permeant analog reduces amphetamine-induced dopamine release and self-administration [6]. |
To facilitate the replication and evaluation of these studies, here is a summary of the key methodologies used in the cited research.
The diagrams below illustrate the distinct mechanisms of action and key experimental workflows for the two compounds.
Figure 1. Proposed Distinct Signaling Pathways for Ruboxistaurin and Tamoxifen in Modulating Cocaine's Effects.
Figure 2. Key In Vivo Experimental Workflows for Ruboxistaurin and Tamoxifen.
| Inhibitor Name | Primary Target(s) | Key Efficacy Findings (Model) | Development & Approval Status |
|---|
| Ruboxistaurin | Selective inhibitor of PKCβ isoforms (βI and βII) [1] [2] | • Diabetic Retinopathy: Reduced sustained moderate visual loss by 40% vs. placebo in phase 3 trial (PKC-DRS2); reduced need for initial laser treatment by 29% [3]. • Diabetic Nephropathy: Significantly reduced albuminuria and preserved eGFR in type 2 diabetes patients on background standard of care in a phase 2 trial [2]. • Macrovascular Function: Tended to improve flow-mediated dilation (a measure of endothelial function) in type 2 diabetes patients [4]. | Investigational; New Drug Application filed with FDA for diabetic retinopathy but not approved for marketing; development reportedly halted for business/regulatory reasons [3] [2]. | | Cmpd 1 | Potent, ATP-competitive dual inhibitor of PKCα and PKCβ [5] | • Renal Function: Halted renal function decline in ZSF1 obese rat model of type 2 diabetes, though this effect was linked to reduced hyperphagia [5]. • Metabolism: Lowered body weight, reduced liver vacuolation, and decreased adipose tissue mass and inflammation in the same model [5]. | Preclinical research stage. | | Maleimide derivative 3 | PKCβ (computational prediction) [6] | Computational Data: Molecular docking studies suggested higher binding affinity for PKCβ than Ruboxistaurin [6]. | Early-stage in silico identification; no reported in vitro or in vivo studies [6]. | | Bisindolylmaleimide I | PKCβ (tested in study) [6] | Computational Data: Demonstrated high binding affinity for PKCβ in docking studies, though lower than Maleimide derivative 3 [6]. | Research compound; status unclear. |
For the key compounds above, here are the methodologies from the supporting studies.
The following diagram illustrates the PKC activation pathway, which is relevant to the mechanism of action of all inhibitors discussed, and a generalized workflow for the experimental protocols cited.
The table below summarizes the core characteristics of ruboxistaurin against standard-care therapies.
| Feature | Ruboxistaurin (Arxxant) | Laser Photocoagulation | Intravitreal Anti-VEGF |
|---|---|---|---|
| Class/Type | Oral protein kinase C-beta (PKC-β) inhibitor [1] [2] | Focal or panretinal (scatter) laser therapy [3] | Intravitreal injections (e.g., Bevacizumab, Ranibizumab) [4] |
| Primary Mechanism | Systemic inhibition of PKC-β isoform activated by hyperglycemia, reducing vascular permeability and improving hemodynamics [2] | Destroys ischemic retina, reduces VEGF-driven neovascularization (PRP); seals leaking microaneurysms (focal) [3] | Neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), reducing vascular permeability and angiogenesis [4] |
| Route of Administration | Oral (32 mg/day) [1] [5] | Focal or panretinal laser photocoagulation [3] | Intravitreal injection [4] |
| Key Efficacy Outcomes | - PKC-DRS: 40% reduction in sustained moderate visual loss (SMVL) vs placebo (5.5% vs 9.1%, P=0.034) [5].
For a deeper analysis of ruboxistaurin's profile, the following table details its performance across specific clinical trial endpoints.
| Trial / Endpoint | Patient Population | Intervention & Duration | Key Results on Visual Acuity | Key Results on Disease Anatomy |
|---|
| Protein Kinase C DRS (PKC-DRS) [1] | 252 patients with moderately severe to very severe NPDR (ETDRS level 47B-53E). | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo for 36-46 months. | - 32 mg/day delayed MVL (P=0.038).
Understanding the methodology of pivotal trials is crucial for critical appraisal and study design.
The diagram below illustrates the molecular pathway targeted by ruboxistaurin, based on described pathomechanisms [2].
Ruboxistaurin (RBX) is a specific PKC-β inhibitor developed for treating diabetic microvascular complications. Its activity is largely due to the parent drug and its major metabolite.
The table below summarizes the key characteristics of RBX and its metabolite:
| Feature | Ruboxistaurin (RBX, LY333531) | N-desmethyl Ruboxistaurin (LY333522) |
|---|---|---|
| Relationship | Parent Drug | Primary Metabolite |
| Target | PKC-β (Isoforms βI and βII) | PKC-β (Isoforms βI and βII) |
| Inhibitory Potency (IC₅₀) | 4.5 nM (PKCβI), 5.9 nM (PKCβII) [1] | Equipotent to RBX [2] [3] |
| Metabolizing Enzyme | CYP3A4 [2] [1] | - |
| Role in Efficacy | Contributes to overall drug activity | Contributes significantly to overall drug activity; major circulating form of active drug in plasma [3] |
The mechanism of action for these compounds can be visualized in the following pathway diagram:
While equipotent in enzyme inhibition, RBX and its metabolite have distinct pharmacokinetic profiles that influence their clinical application. Key comparative data is outlined below:
| Parameter | Ruboxistaurin (RBX) | N-desmethyl Ruboxistaurin | Notes & Clinical Relevance |
|---|---|---|---|
| Half-Life | ~9 hours [1] | ~16 hours [1] | Combined effective half-life is ~24 hours, enabling once-daily dosing [2]. |
| Primary Excretion Route | Feces (major), Urine (minor) [2] [3] | Feces (major), Urine (minor) [2] [3] | Renal impairment is not a contraindication for use [2]. |
| Circulating Activity | Contributes to total drug effect | Accounts for ~52% of total plasma radiocarbon activity (as measured in a human study) [3] | N-desmethyl RBX is a major contributor to sustained PKC-β inhibition. |
| Effective Dosing | 32 mg/day, 64 mg/day [4] | Not administered separately; generated in vivo from RBX. | Clinical trials used oral RBX. Doses of 64 mg/day showed significant improvement in neuropathic symptoms and VDT in a specific patient subgroup [4]. |
For researchers aiming to replicate or understand the foundational studies, here is a summary of key experimental methodologies.
The evidence demonstrates that N-desmethyl ruboxistaurin is not merely an inactive byproduct but an equipotent and major active species contributing to the therapeutic effect of RBX. This has critical implications for drug development, particularly in the context of diabetic microvascular complications.
| PKC Isozyme | Subfamily | Reported IC₅₀ / Inhibition Potency | Key Experimental Findings |
|---|---|---|---|
| PKCβI & βII | Conventional (cPKC) | 4.5 - 5.9 nM [1] | Primary target; inhibits isolated enzymes with high potency [1]. |
| PKCα | Conventional (cPKC) | ~250-fold less potent vs. PKCβ [1] | Inhibited equally as PKCβ in cardiac contractility studies; considered a primary target in this context [2]. |
| PKCγ | Conventional (cPKC) | Not fully quantified | Inhibited in vivo; grouped with PKCα/β as a target of ruboxistaurin in broad-acting conventional PKC inhibition [3]. |
| Other PKC Isozymes (e.g., δ, ε, ζ) | Novel & Atypical | IC₅₀ > 1,000 nM [1] | Significantly weaker inhibition; requires ~250 times higher concentration than for PKCβ [1]. |
The selectivity data for ruboxistaurin is derived from several key experimental approaches.
The foundational data on ruboxistaurin's high selectivity for PKCβ comes from biochemical assays using isolated PKC enzymes. In these experiments, the half-maximal inhibitory concentration (IC₅₀) of ruboxistaurin was measured for different PKC isoforms [1].
While isolated enzyme assays show high selectivity for PKCβ, studies in more complex biological systems reveal that ruboxistaurin can also inhibit other conventional PKC isoforms, particularly PKCα.
Ruboxistaurin is an ATP-competitive inhibitor that binds to the catalytic (C3) domain of PKC, which is highly conserved across isozymes, making high selectivity difficult to achieve [4] [5]. It primarily targets the conventional PKC subfamily (cPKC: α, β, γ), which are activated by diacylglycerol (DAG) and calcium [5].
The following diagram illustrates the signaling pathway involved in PKC activation and where ruboxistaurin acts.
Ruboxistaurin's ability to inhibit multiple conventional PKCs has shaped its clinical development journey:
The table below summarizes the key safety findings from long-term clinical studies on Ruboxistaurin (RBX).
| Study Duration & Focus | Reported Safety Findings | Source/Study Details |
|---|
| Median 33-39 months (Kidney safety in diabetic retinopathy trials) [1] | No significant difference in serious kidney outcomes vs. placebo. Outcomes included: doubling of serum creatinine (6.0%), progression to advanced chronic kidney disease (4.1%), and death (4.1%). | Population: 1,157 patients with diabetic eye disease. Design: Analysis of three long-term trials. [1] | | ≥6 months (Safety in Diabetic Peripheral Neuropathy) [2] | Safety data was reported in only 2 out of 6 analyzed studies. In these, reported side effects were not related to RBX, and the drug was considered safe. [2] | Design: Systematic review of Randomized Controlled Trials (RCTs) up to August 2012. [2] | | 1 year (Pilot study for Diabetic Nephropathy) [3] | A pilot study previously suggested RBX could decrease albuminuria (protein in urine) and stabilize kidney function in macroalbuminuric patients. [3] |
The safety data comes from high-quality clinical trials. Here are the methodological details for the key studies cited:
Understanding the drug's mechanism and how the body processes it is crucial for contextualizing its safety profile.
Ruboxistaurin is a highly selective inhibitor of the protein kinase C beta (PKC-β) isoform [3]. The pathway it targets can be summarized as follows:
Knowledge of how a drug is processed by the body (pharmacokinetics) informs its safety, especially in patients with organ dysfunction.
It is critical for researchers to note the following: